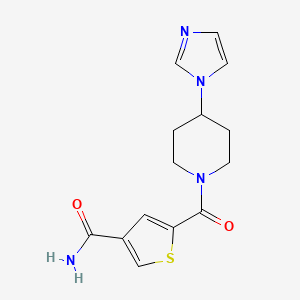
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine, commonly known as BIM, is a small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. BIM is a benzimidazole derivative that has been shown to exhibit anti-cancer activity in various in vitro and in vivo models.
Mechanism of Action
BIM exerts its anti-cancer activity by targeting the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 proteins are anti-apoptotic proteins that prevent the activation of caspases and subsequent apoptosis. BIM binds to the hydrophobic groove of BCL-2 proteins, displacing pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK). This results in the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects
BIM has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. BIM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the efficacy of these treatments. In addition, BIM has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
Advantages and Limitations for Lab Experiments
BIM is a small molecule that can be easily synthesized in the laboratory. It has been extensively studied in various in vitro and in vivo models, making it a well-established tool for cancer research. However, the mechanism of action of BIM is complex, involving multiple protein-protein interactions, which makes it challenging to study. In addition, the efficacy of BIM as a cancer therapy may be limited by the development of drug resistance in cancer cells.
Future Directions
Future research on BIM could focus on developing analogs of BIM with improved efficacy and reduced toxicity. In addition, the combination of BIM with other anti-cancer agents could be explored to improve the efficacy of cancer therapy. Further studies on the mechanism of action of BIM could also provide insights into the regulation of apoptosis and the development of drug resistance in cancer cells. Overall, BIM holds great promise as a potential cancer therapy, and further research on this compound could lead to the development of novel anti-cancer agents.
Synthesis Methods
The synthesis of BIM involves the reaction between 2-aminobenzimidazole and N-benzyl-N-methylpropane-1,3-diamine in the presence of a catalyst. The reaction yields BIM as a white solid with a melting point of 194-196°C. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BIM has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. BIM induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. BIM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-22(14-15-8-3-2-4-9-15)13-7-12-19-18-20-16-10-5-6-11-17(16)21-18/h2-6,8-11H,7,12-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZJOPLGFKMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-pyridin-4-ylspiro[3.3]heptane-2-carboxamide](/img/structure/B7440052.png)
![[(3S,5R)-3-[[[1H-imidazol-5-yl(phenyl)methyl]amino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440065.png)
![N-[(3S)-1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pyrrolidin-3-yl]-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7440068.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)